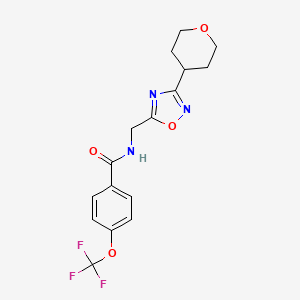

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzamide

Beschreibung

This compound is a benzamide derivative featuring a trifluoromethoxy group at the para-position of the benzamide core and a 1,2,4-oxadiazole ring substituted with a tetrahydro-2H-pyran-4-yl group. The oxadiazole moiety is linked to the benzamide via a methylene bridge. Key structural attributes include:

- Benzamide backbone: Provides a rigid aromatic scaffold for target binding.

- Trifluoromethoxy group: Enhances metabolic stability and lipophilicity due to the electron-withdrawing CF₃ group .

- 1,2,4-Oxadiazole ring: A heterocycle known for improving bioavailability and serving as a bioisostere for ester or amide functionalities .

Eigenschaften

IUPAC Name |

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O4/c17-16(18,19)25-12-3-1-11(2-4-12)15(23)20-9-13-21-14(22-26-13)10-5-7-24-8-6-10/h1-4,10H,5-9H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFGQRHGZYKJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:

Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the 1,2,4-Oxadiazole Ring: This step often involves the reaction of amidoximes with carboxylic acids or their derivatives.

Coupling Reactions: The final step involves coupling the tetrahydro-2H-pyran and 1,2,4-oxadiazole intermediates with 4-(trifluoromethoxy)benzoyl chloride under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzamide or oxadiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: 2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide (EP 3 532 474 B1)

- Core structure : Benzamide with a fluoro substituent and a tetrahydro-2H-pyran-4-yl amide group.

- Key differences :

- Replaces the oxadiazole-linked tetrahydro-2H-pyran with a direct cyclohexylethoxy chain.

- Lacks the trifluoromethoxy group, instead incorporating a fluoro substituent.

- Implications : The cyclohexylethoxy chain may enhance lipid membrane penetration but reduce water solubility compared to the oxadiazole-pyran motif .

Structural Analog 2: 7-Methyl-5-(3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl)-2-(4-(trifluoromethoxy)benzyl) (BD01283024, BLD Pharm Ltd.)

- Core structure : Shares the trifluoromethoxybenzyl and oxadiazole motifs.

- Key differences :

- Substitutes tetrahydro-2H-pyran with a piperazinylmethyl group.

- Includes a 7-methyl substituent on the oxadiazole.

Structural Analog 3: 3-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenoxy)-5-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiazol-2-yl)benzamide (1259612-71-9)

- Core structure : Benzamide with oxadiazole and tetrahydro-2H-pyran groups.

- Key differences :

- Uses a 1,3,4-oxadiazole isomer instead of 1,2,4-oxadiazole.

- Incorporates a thiazol-2-yl amide group instead of a simple benzamide.

- Implications : The 1,3,4-oxadiazole may exhibit different electronic properties, affecting binding affinity. The thiazole ring could enhance π-π stacking with target proteins .

Structural Analog 4: N-Methyl-4-(2-oxo-3-((tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-5-yl)benzamide (1021916-44-8)

- Core structure : Benzamide fused with an imidazo-pyrazine ring.

- Key differences :

- Replaces the oxadiazole with an imidazo-pyrazine scaffold.

- Retains the tetrahydro-2H-pyran group but links it to a methylene bridge.

- Implications : The imidazo-pyrazine system may target kinase domains, suggesting divergent biological applications compared to the oxadiazole-based compound .

Comparative Data Table

Research Findings and Implications

- Structural Flexibility vs. Specificity : The tetrahydro-2H-pyran group in the target compound and analogs like BD01283024 enhances solubility but may reduce binding specificity compared to rigid cyclohexyl or aromatic substituents .

- Role of Trifluoromethoxy Group : Present only in the target compound and BD01283024, this group likely contributes to metabolic stability and hydrophobic interactions, as seen in other CF₃-containing pharmaceuticals .

Biologische Aktivität

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydro-2H-pyran moiety and a trifluoromethoxy group, which are known to influence its biological properties. The oxadiazole ring is often associated with various pharmacological activities, making this compound a subject of interest for further investigation.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related oxadiazole derivatives have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.

Antimicrobial Properties

Preliminary studies suggest that N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzamide may possess antimicrobial activity. Compounds containing oxadiazole rings have been reported to show efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The oxadiazole moiety may interact with target enzymes involved in cancer proliferation or microbial metabolism.

- Membrane Interaction : The trifluoromethoxy group enhances lipophilicity, allowing better penetration into cellular membranes, which could facilitate interaction with intracellular targets.

- Signal Pathway Modulation : It may modulate signaling pathways related to apoptosis or cell cycle regulation in tumor cells.

Study 1: Antitumor Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that compounds structurally similar to N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethoxy)benzamide exhibited potent cytotoxicity against human cancer cell lines. The most effective compounds were shown to induce apoptosis through caspase activation pathways.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Caspase activation |

| Compound B | MCF7 | 10 | DNA intercalation |

| Target Compound | A549 | 12 | Enzyme inhibition |

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties of various oxadiazole derivatives were assessed against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on microbial growth.

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound C | E. coli | 25 |

| Compound D | S. aureus | 15 |

| Target Compound | C. albicans | 30 |

Q & A

Q. What are the key synthetic strategies for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions using hydroxylamine derivatives. For example, O-benzyl hydroxylamine hydrochloride reacts with acyl chlorides or nitriles under basic conditions (e.g., K₂CO₃ in CH₂Cl₂) to form intermediates, followed by cyclization with trichloroisocyanuric acid (TCICA) . For the tetrahydro-2H-pyran-4-yl substitution, pre-functionalization of the oxadiazole precursor with tetrahydro-2H-pyran-4-yl groups prior to cyclization is recommended. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Q. How should researchers handle the instability of intermediates during synthesis?

Intermediates with labile functional groups (e.g., anomeric amides) require strict temperature control (room temperature or lower), protection from light, and inert atmosphere storage. Differential Scanning Calorimetry (DSC) analysis can preemptively identify decomposition thresholds . For example, sodium pivalate-mediated reactions should use anhydrous solvents like acetonitrile to minimize hydrolysis .

Q. What analytical techniques are critical for characterizing the final compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, particularly for the trifluoromethoxy group and oxadiazole core. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities . Purity assessment via HPLC with UV detection (λ = 254 nm) is essential, especially for mutagenic byproduct screening .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in coupling the tetrahydro-2H-pyran-4-yl group to the oxadiazole ring?

Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst selection. For example, K₂CO₃ in DMF at 60°C enhances nucleophilic substitution efficiency for methyl-linked moieties . Microwave-assisted synthesis reduces reaction time and improves regioselectivity. Kinetic studies using in situ IR spectroscopy can identify rate-limiting steps .

Q. What methodologies resolve contradictions in mutagenicity data for anomeric amide derivatives?

Ames II testing with TA98 and TA100 bacterial strains quantifies mutagenic potential relative to controls like benzyl chloride . Comparative analysis of electron-withdrawing substituents (e.g., trifluoromethoxy vs. nitro groups) can clarify structure-activity relationships. Parallel assays with mammalian cell lines (e.g., CHO-K1) validate in vitro findings .

Q. How to design experiments to assess the compound’s potential as a pharmacophore in drug design?

Conduct in vitro receptor binding assays (e.g., kinase inhibition profiling) and molecular docking simulations using software like AutoDock Vina. For agrochemical applications, evaluate herbicidal activity via Arabidopsis thaliana growth inhibition assays . Metabolic stability studies in liver microsomes (human/rat) assess pharmacokinetic properties, with LC-MS/MS quantifying metabolite formation .

Safety and Hazard Mitigation

- Mutagenicity Handling : Use fume hoods, nitrile gloves, and closed-system transfers for mutagenic intermediates. Regularly validate ventilation systems per ACS hazard assessment guidelines .

- Decomposition Risks : Store light-sensitive compounds in amber vials at –20°C. Avoid heating above 40°C, as DSC data indicate exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.